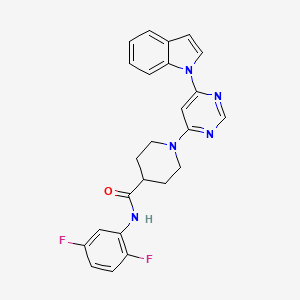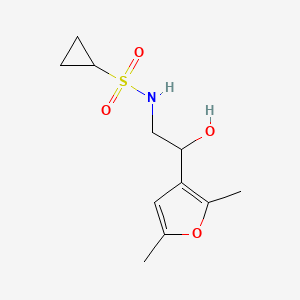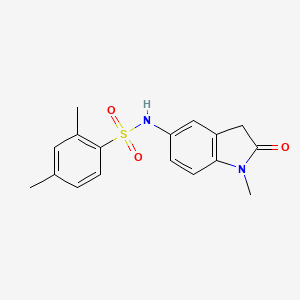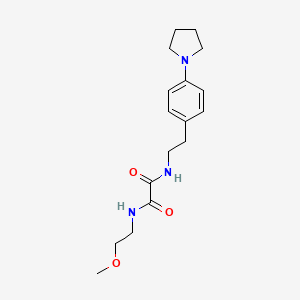![molecular formula C18H19ClN2O3 B2734468 methyl 3-methyl-4-[N-(propan-2-yl)2-chloropyridine-4-amido]benzoate CAS No. 1333872-05-1](/img/structure/B2734468.png)
methyl 3-methyl-4-[N-(propan-2-yl)2-chloropyridine-4-amido]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-methyl-4-[N-(propan-2-yl)2-chloropyridine-4-amido]benzoate is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its trade name, TAK-659, and is a type of kinase inhibitor that has been shown to have promising effects in preclinical studies.
Mécanisme D'action
The mechanism of action of methyl 3-methyl-4-[N-(propan-2-yl)2-chloropyridine-4-amido]benzoate involves the inhibition of several kinases that are involved in the regulation of immune cell function. By inhibiting these kinases, this compound can prevent the activation and proliferation of immune cells, which can lead to the suppression of inflammatory responses.
Effets Biochimiques Et Physiologiques
Methyl 3-methyl-4-[N-(propan-2-yl)2-chloropyridine-4-amido]benzoate has been shown to have several biochemical and physiological effects, including the suppression of immune cell activation and proliferation, the inhibition of cytokine production, and the prevention of inflammatory responses. This compound has also been shown to have potent anti-tumor effects in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using methyl 3-methyl-4-[N-(propan-2-yl)2-chloropyridine-4-amido]benzoate in lab experiments is its potent inhibitory effects on several kinases that are involved in the regulation of immune cell function. This compound can be used to study the role of these kinases in various disease states, and can also be used to develop new therapeutic agents for the treatment of cancer, autoimmune diseases, and inflammatory disorders. One of the limitations of using this compound in lab experiments is its potential toxicity and side effects, which must be carefully monitored and controlled.
Orientations Futures
There are several future directions for research on methyl 3-methyl-4-[N-(propan-2-yl)2-chloropyridine-4-amido]benzoate, including the development of new therapeutic agents based on this compound, the study of its effects on different types of immune cells, and the investigation of its potential applications in other disease areas. Other future directions include the optimization of synthesis methods for this compound, the development of more potent and selective kinase inhibitors, and the exploration of new mechanisms of action for this compound.
Méthodes De Synthèse
The synthesis of methyl 3-methyl-4-[N-(propan-2-yl)2-chloropyridine-4-amido]benzoate involves several steps, starting with the reaction of 2-chloro-4-aminopyridine with isopropylamine to form the intermediate compound N-(propan-2-yl)2-chloropyridine-4-amine. This intermediate is then reacted with methyl 3-methyl-4-(bromomethyl)benzoate to form the final product.
Applications De Recherche Scientifique
Methyl 3-methyl-4-[N-(propan-2-yl)2-chloropyridine-4-amido]benzoate has been studied for its potential applications in a variety of scientific research areas, including cancer, autoimmune diseases, and inflammatory disorders. This compound has been shown to have potent inhibitory effects on several kinases, including BTK, ITK, and JAK3, which are involved in the regulation of immune cell function.
Propriétés
IUPAC Name |
methyl 4-[(2-chloropyridine-4-carbonyl)-propan-2-ylamino]-3-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-11(2)21(17(22)13-7-8-20-16(19)10-13)15-6-5-14(9-12(15)3)18(23)24-4/h5-11H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZVAEZCKOPMAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC)N(C(C)C)C(=O)C2=CC(=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-methyl-4-[N-(propan-2-yl)2-chloropyridine-4-amido]benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(1-cyanocyclohexyl)-2-[(2-methoxyphenyl)sulfanyl]-N-methylacetamide](/img/structure/B2734389.png)
![N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2734390.png)
![3-butyl-1,6,7,8-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2734391.png)

![Ethyl 2'-amino-7'-methyl-1-(3-methylbenzyl)-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/no-structure.png)




![3-Methyl-2-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B2734405.png)
